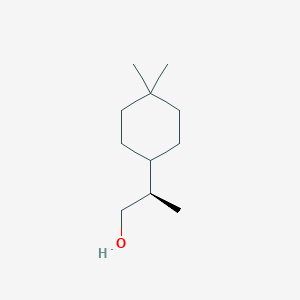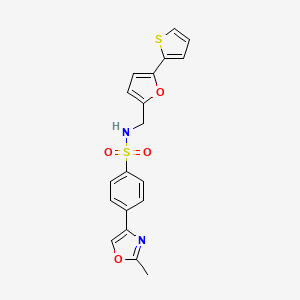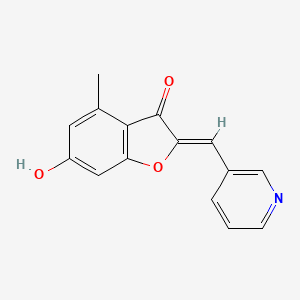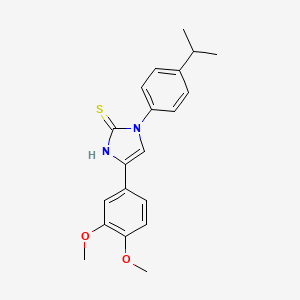![molecular formula C18H17N3O3 B2371642 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 866237-71-0](/img/structure/B2371642.png)
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a chemical compound that has gained considerable attention in scientific research. It is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Design and Pharmacological Evaluation
Research on derivatives of 1,3,4-oxadiazole, a class that includes compounds structurally related to "2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide," has shown promise in pharmacological contexts. For instance, compounds have been synthesized and evaluated for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, targeting small lung cancer. The design process involved literature review and molecular docking studies, indicating a methodical approach to leverage these compounds against specific cancer cell lines, such as the NCI-H2066, demonstrating significant inhibition of cell growth compared to Bevacizumab (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Anticancer Properties
Further research into 1,3,4-oxadiazole derivatives, utilizing 3-methoxyphenol as a starting substance, revealed compounds with considerable antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. Some derivatives exhibited potent antiproliferative activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, suggesting their utility as chemotherapeutic agents (Kaya et al., 2017).
Synthesis and Characterization
The synthesis and characterization of novel compounds within this chemical class have been explored, emphasizing the versatility of oxadiazole derivatives. Studies have involved the synthesis of various derivatives and their evaluation through spectroscopic and analytical techniques, contributing to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Gul et al., 2017).
Antioxidant and Enzyme Inhibition
Compounds containing the 1,3,4-oxadiazole moiety have also been evaluated for their antioxidant, analgesic, and anti-inflammatory properties. This research highlights the broad potential of these compounds beyond anticancer applications, including their role in managing oxidative stress and inflammation, which are critical in various chronic diseases (Faheem, 2018).
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-14(9-7-12)17-18(21-24-20-17)19-16(22)11-23-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYXNWDCDZBXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)



![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)


![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)



